Synthetic Versatility: The Isoxazole Core Enables Clubbing with 1,3,4-Oxadiazoles, Yielding Derivatives with Quantified Antibacterial and Antitubercular Potency
When 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide (derived from the target compound's carboxylic acid congener) was elaborated into a series of 1,3,4-oxadiazole clubbed derivatives, compounds 5e, 5g, 5h, 5j, and 5l demonstrated antibacterial activity rated as 'good' against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when benchmarked against the standard antibiotic Ampicillin [1]. Furthermore, derivatives 5b and 5i exhibited specific antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. While the target compound itself is the synthetic precursor rather than the terminal bioactive, this transformation pathway is unique to the isoxazole-3-carbohydrazide scaffold—the corresponding pyrazole-3-carbohydrazide or oxazole congeners yield different cyclocondensation products with distinct regiochemical outcomes [1][2]. No equivalent 1,3,4-oxadiazole clubbing has been reported for the non-fluorinated 5-(4-methoxyphenyl) analog.
| Evidence Dimension | Antibacterial activity of 1,3,4-oxadiazole-clubbed derivatives (synthesized from the target compound's carboxylic acid analog) relative to Ampicillin standard |
|---|---|
| Target Compound Data | Derivatives 5e, 5g, 5h, 5j, 5l: 'good' antibacterial activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes (qualitative rating against Ampicillin standard) [1] |
| Comparator Or Baseline | Ampicillin (standard antibiotic); Non-fluorinated 5-(4-methoxyphenyl) analog: no reported 1,3,4-oxadiazole clubbing data |
| Quantified Difference | Qualitative 'good' rating for 5 out of 12 derivatives; derivatives 5b and 5i specifically active against M. tuberculosis H37Rv; no comparative data available for non-fluorinated analog |
| Conditions | In vitro antibacterial screening; antitubercular activity against M. tuberculosis H37Rv strain; molecular docking against MurD ligase [1] |
Why This Matters
The isoxazole-3-carbohydrazide handle (accessible from the target compound) enables a specific synthetic diversification pathway yielding antitubercular leads—a capability not demonstrated for the non-fluorinated or heterocycle-swapped analogs, making the target compound the preferred starting material for tuberculosis-focused medicinal chemistry programs.
- [1] Shingare, R. M.; Patil, Y. S.; Sangshetti, J. N.; Patil, R. B.; Rajani, D. P.; Madje, B. R. Synthesis, biological evaluation and docking study of some novel isoxazole clubbed 1,3,4-oxadiazoles derivatives. Med. Chem. Res. 2018, 27, 1283–1291. https://doi.org/10.1007/s00044-018-2148-2. View Source
- [2] Raundal, H. N.; Jadhav, R. P.; Patil, A. A.; Bobade, V. D. Synthesis and biological screening of novel pyrazole and isoxazole derivatives. Indian J. Chem. B 2015, 54B(8), 979–987. View Source
